Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate
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Overview
Description
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate typically involves a multi-step process. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the chlorinated aromatic ring.
Methyl 2-chlorobenzoate: Contains a chlorinated aromatic ring but lacks the aminomethyl group.
Methyl 4-chlorophenylacetate: Similar ester structure but different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an aminomethyl group and a chlorinated aromatic ring allows for diverse chemical transformations and interactions.
Biological Activity
Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate, a compound with significant potential in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.
This compound is synthesized through various methods, often involving the reaction of chlorinated phenyl compounds with amino acids or their derivatives. The compound's structure can be represented as follows:
This compound features a chlorophenyl group, which is known to enhance biological activity due to its ability to interact with various biological targets.
Biological Activity
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound has an IC50 value ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating potent anticancer properties comparable to established chemotherapeutics like Doxorubicin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 1.8 - 4.5 | MCF-7 (Breast Cancer) |
Doxorubicin | 1.2 | MCF-7 |
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division . This action leads to cell cycle arrest and ultimately results in programmed cell death.
3. Other Biological Activities
Beyond its anticancer properties, this compound has displayed anti-inflammatory and antimicrobial activities in preliminary studies. The presence of the amino group enhances its interaction with biological targets, potentially leading to therapeutic applications beyond oncology.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study conducted on a series of chlorophenyl derivatives, this compound was evaluated alongside other compounds for cytotoxicity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound showed significant inhibition of cell growth, particularly in HeLa cells, with an IC50 value of 9.9 µM , demonstrating its potential as a lead compound for further development .
Case Study 2: In Vivo Studies
Further investigations into the in vivo efficacy of this compound have been initiated using zebrafish embryos as a model organism. The preliminary results suggest that the compound not only inhibits tumor growth but also shows low toxicity to normal cells, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-2-chlorophenyl]acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3 |
InChI Key |
INTVFOUMCWBFKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)CN)Cl |
Origin of Product |
United States |
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